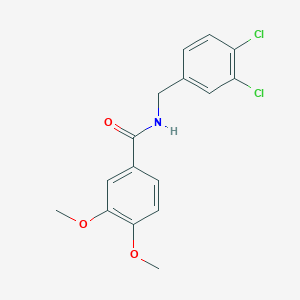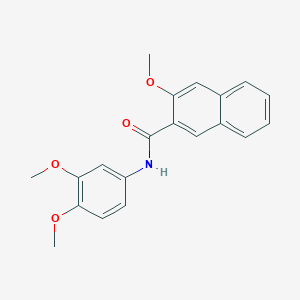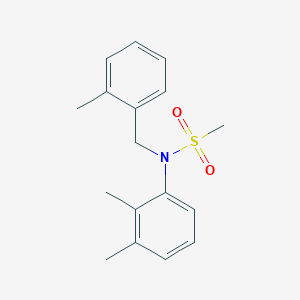![molecular formula C14H18F2N2O3 B5822260 N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine](/img/structure/B5822260.png)
N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine, commonly known as DEBM, is a chemical compound that has gained significant attention in the field of medicinal chemistry. DEBM is a potent inhibitor of protein kinase B (PKB) and has been studied extensively for its potential applications in treating various diseases.
作用机制
DEBM inhibits N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine activity by binding to the ATP-binding site of the enzyme. This prevents the phosphorylation of downstream signaling molecules, leading to a cascade of events that ultimately result in apoptosis of cancer cells. Additionally, DEBM has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in regulating cellular energy homeostasis.
Biochemical and Physiological Effects
DEBM has been shown to induce apoptosis in cancer cells, both in vitro and in vivo. Additionally, DEBM has been shown to decrease glucose levels in diabetic mice, indicating its potential applications in treating diabetes. DEBM has also been shown to improve cognitive function in animal models of neurodegenerative diseases.
实验室实验的优点和局限性
DEBM has several advantages as a research tool. It is a potent and specific inhibitor of N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine, making it an attractive target for drug development. Additionally, DEBM has been shown to have low toxicity in animal models, indicating its potential applications in human trials. However, DEBM has several limitations, including its low solubility in water and its potential for off-target effects.
未来方向
There are several future directions for research on DEBM. One potential avenue is to study its potential applications in combination with other drugs for cancer treatment. Additionally, further research is needed to determine the optimal dosage and administration of DEBM for various diseases. Finally, there is a need for more studies on the potential off-target effects of DEBM, as well as its long-term safety and efficacy in humans.
Conclusion
In conclusion, DEBM is a promising compound with potential applications in cancer treatment, diabetes, and neurodegenerative diseases. Its mechanism of action as a N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine inhibitor makes it an attractive target for drug development, and its low toxicity in animal models indicates its potential for human trials. Further research is needed to determine the optimal dosage and administration of DEBM, as well as its long-term safety and efficacy in humans.
合成方法
The synthesis of DEBM involves a series of chemical reactions, starting with the condensation of 4-(difluoromethoxy)-3-ethoxybenzaldehyde and 4-morpholinamine. The resulting product is then purified using chromatography techniques to obtain pure DEBM.
科学研究应用
DEBM has been extensively studied for its potential applications in cancer treatment. N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine is a key signaling molecule that plays a crucial role in cell survival, proliferation, and growth. Overexpression of N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine is observed in many types of cancer, making it an attractive target for drug development. DEBM has been shown to inhibit N-[4-(difluoromethoxy)-3-ethoxybenzylidene]-4-morpholinamine activity, leading to apoptosis (programmed cell death) of cancer cells. Additionally, DEBM has been studied for its potential applications in treating diabetes and neurodegenerative diseases.
属性
IUPAC Name |
(E)-1-[4-(difluoromethoxy)-3-ethoxyphenyl]-N-morpholin-4-ylmethanimine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18F2N2O3/c1-2-20-13-9-11(3-4-12(13)21-14(15)16)10-17-18-5-7-19-8-6-18/h3-4,9-10,14H,2,5-8H2,1H3/b17-10+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JJZVNGJLJUCXPD-LICLKQGHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2CCOCC2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2CCOCC2)OC(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18F2N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-ethylphenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5822192.png)



![N,N-dimethyl-N'-[3-(methylthio)phenyl]thiourea](/img/structure/B5822226.png)


![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2-(4-methylphenoxy)acetamide](/img/structure/B5822242.png)
![1-{5-methoxy-2-methyl-1-[3-(trifluoromethyl)phenyl]-1H-indol-3-yl}ethanone](/img/structure/B5822246.png)
![4-{[4-(4-methoxyphenoxy)phenyl]amino}-4-oxobutanoic acid](/img/structure/B5822250.png)
![3-(3-oxo-4-phenyl-3,4-dihydro[1,2,4]triazino[2,3-a]benzimidazol-2-yl)propanoic acid](/img/structure/B5822255.png)
![3-[(2,6-dichlorobenzyl)thio]-4-methyl-4H-1,2,4-triazole](/img/structure/B5822265.png)
![N-methyl-N-[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]-1-naphthamide](/img/structure/B5822284.png)